Dibenzyl terephthalate
CAS No.: 19851-61-7
Cat. No.: VC20871819
Molecular Formula: C22H18O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19851-61-7 |
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Molecular Formula | C22H18O4 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | dibenzyl benzene-1,4-dicarboxylate |
Standard InChI | InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Standard InChI Key | IWGFEQWCMAADJZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Dibenzyl terephthalate (DBT) is an aromatic diester with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.36-346.4 g/mol . Its structure consists of a terephthalate core with two benzyl groups attached via ester linkages. The compound is registered with CAS number 19851-61-7 and is also known by several synonyms:
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1,4-Benzenedicarboxylic acid, bis(phenylmethyl) ester
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Dibenzyl benzene-1,4-dicarboxylate
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Terephthalic acid, dibenzyl ester
The structural representation can be described using the SMILES notation: c1ccc(cc1)COC(=O)c2ccc(cc2)C(=O)OCc3ccccc3 . This structure features a central benzene ring (terephthalate moiety) substituted at the 1,4-positions with carboxylate groups, each esterified with a benzyl group.
Physical and Chemical Properties
Dibenzyl terephthalate exhibits distinctive physical and chemical properties that determine its behavior in various applications and reactions. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of Dibenzyl Terephthalate
The compound appears as a white needle-like crystalline powder with a melting point range reported as 95-97°C by some sources and 98-99°C by others . This slight variation may be attributed to differences in sample purity or measurement conditions. The commercial product is typically available with a purity exceeding 95% .
Synthesis Methods
Depolymerization of Polyethylene Terephthalate (PET)
The primary method for synthesizing dibenzyl terephthalate involves the depolymerization of polyethylene terephthalate (PET), making it an excellent example of chemical recycling of plastic waste . This approach represents an environmentally beneficial process for converting waste plastic bottles into valuable chemical intermediates.
The synthesis typically proceeds through the following steps:
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PET material (often from waste bottles) is cut into small pieces
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The PET pieces are refluxed in benzyl alcohol at 145-150°C
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Zinc acetate serves as a catalyst for the transesterification reaction
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The reaction continues for 20-28 hours depending on desired yield
Table 2: Synthesis Conditions for Dibenzyl Terephthalate from PET
This method employs a transesterification reaction where the ethylene glycol component of PET is replaced by benzyl alcohol, resulting in the formation of dibenzyl terephthalate. The process represents a laboratory-scale model of industrial recycling processes that typically use methanol under high temperature and pressure to produce dimethyl terephthalate and ethylene glycol .
Alternative Synthesis Method
An alternative approach to synthesizing dibenzyl terephthalate starts with terephthaloyl chloride rather than PET waste . This method involves the direct esterification of terephthaloyl chloride with benzyl alcohol. While this approach may offer advantages in certain laboratory settings, it lacks the environmental benefits associated with the PET recycling method.
Characterization Techniques
Several analytical methods are employed to characterize dibenzyl terephthalate and confirm its structure and purity:
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR analysis of dibenzyl terephthalate reveals characteristic absorption bands associated with its functional groups . The spectral features include:
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C=O (carbonyl) stretching at approximately 1716.5 cm⁻¹
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C-O stretching at approximately 1272.9 cm⁻¹
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CH aliphatic stretching at approximately 2950 cm⁻¹
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Aromatic CH stretching at approximately 3050 cm⁻¹
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Bands corresponding to monosubstituted and disubstituted benzene ring patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of dibenzyl terephthalate shows several characteristic chemical shifts that confirm its structure :
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8.2 ppm (s, 10H of monosubstituted benzene)
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7.5 ppm (s, 9H consisting of 4H disubstituted benzene and 5H of aromatic benzyl alcohol)
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4.8 ppm (s, 4H of methylene groups)
Thin Layer Chromatography (TLC)
TLC analysis is used to assess the purity of synthesized dibenzyl terephthalate. A single spot on the TLC plate indicates a high level of purity .
Table 3: Spectroscopic Characteristics of Dibenzyl Terephthalate
Applications
Dibenzyl terephthalate finds applications across several fields due to its unique structure and properties:
Polymer Science and Materials
In polymer science, dibenzyl terephthalate serves as a monomer in polymer synthesis, contributing to the development of new polymeric materials with tailored properties. Its aromatic structure can enhance thermal stability and mechanical properties in resulting polymers.
Plasticizer and Flame Retardant
One of the primary industrial applications of dibenzyl terephthalate is as an additive in formulations such as rubber or plastics. It functions as a plasticizer, improving flexibility, or as a flame retardant, enhancing fire resistance in the final products. These properties make it valuable in various commercial and industrial applications.
Pharmaceutical Applications
Dibenzyl terephthalate is utilized in the synthesis of Pharacine (P294550), a natural p-cyclophane derived from the bacterial strain Cytophaga sp. . This application highlights its relevance in pharmaceutical chemistry and the development of bioactive compounds.
Educational Applications
The synthesis of dibenzyl terephthalate from PET waste serves as an educational tool in chemistry laboratories, demonstrating principles of transesterification reactions and polymer recycling . This approach connects theoretical concepts with practical environmental considerations, making it valuable in chemical education.
Chemical Reactions
Dibenzyl terephthalate participates in various chemical reactions, primarily involving esterification and transesterification processes:
Transesterification
The most significant reaction of dibenzyl terephthalate is transesterification, which is also the basis of its synthesis from PET. In this process, the ester groups exchange with other alcohols to form new esters. This reaction typically requires elevated temperatures and catalysts such as metal acetates.
Hydrolysis
Under appropriate conditions, dibenzyl terephthalate can undergo hydrolysis to yield terephthalic acid and benzyl alcohol. This reaction can be catalyzed by acids or bases and represents an important pathway in its chemical degradation.
Environmental Implications
The synthesis of dibenzyl terephthalate through PET depolymerization represents a chemical recycling approach for plastic waste management . This process offers advantages over mechanical recycling in certain applications and contributes to addressing the global plastic waste challenge.
The reaction of PET with benzyl alcohol to produce dibenzyl terephthalate transforms a waste material into a valuable chemical intermediate. This aligns with circular economy principles and demonstrates how chemical transformations can add value to waste streams.
Research Developments
Recent research on dibenzyl terephthalate has focused on several key areas:
Optimization of Synthesis
Studies have examined various catalysts, reaction conditions, and purification methods to improve the yield and efficiency of dibenzyl terephthalate synthesis from PET waste . The impact of parameters such as reaction time (20, 24, and 28 hours) on product yield and purity has been investigated, with longer reaction times generally resulting in higher purity products.
Kinetic and Mechanistic Studies
Research has explored the kinetics and mechanisms of PET depolymerization to dibenzyl terephthalate, providing insights into reaction pathways and rate-determining steps. These studies contribute to fundamental understanding of transesterification reactions and inform process optimization efforts.
Novel Applications
Ongoing research continues to identify new applications for dibenzyl terephthalate in polymer science, materials development, and pharmaceutical synthesis. Its structural features make it a versatile building block for various chemical transformations.
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